
1-(1-benzyl-4-piperidinyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-benzyl-4-piperidinyl)-1-butanone, also known as BZP, is a psychoactive drug that belongs to the class of piperazines. BZP is a synthetic compound that was initially developed as a decongestant, but later found its use as a recreational drug due to its stimulant properties. BZP is known to induce euphoria, increase energy levels, and improve cognitive function. Despite its popularity among recreational users, BZP has also gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
1-(1-benzyl-4-piperidinyl)-1-butanone acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, resulting in increased levels of these chemicals in the brain. This leads to an increase in energy levels, improved cognitive function, and a sense of euphoria.
Biochemical and physiological effects:
1-(1-benzyl-4-piperidinyl)-1-butanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of stress hormones such as cortisol and adrenaline. In addition, 1-(1-benzyl-4-piperidinyl)-1-butanone has been found to cause changes in brain activity, particularly in areas of the brain that are associated with reward and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-benzyl-4-piperidinyl)-1-butanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also has a well-defined mechanism of action, which makes it useful for studying the effects of dopamine and norepinephrine on the brain. However, 1-(1-benzyl-4-piperidinyl)-1-butanone also has several limitations. It is a synthetic compound and may not accurately represent the effects of naturally occurring neurotransmitters. In addition, 1-(1-benzyl-4-piperidinyl)-1-butanone has been shown to have toxic effects on the liver and kidneys, which may limit its use in long-term studies.
Orientations Futures
There are several potential future directions for research on 1-(1-benzyl-4-piperidinyl)-1-butanone. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Another area of interest is its potential as a cognitive enhancer, particularly in individuals with attention deficit hyperactivity disorder (ADHD). Additionally, further research is needed to understand the long-term effects of 1-(1-benzyl-4-piperidinyl)-1-butanone on the brain and body, particularly in relation to its potential for addiction and toxicity.
Méthodes De Synthèse
1-(1-benzyl-4-piperidinyl)-1-butanone can be synthesized through a multi-step process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting compound with butyric anhydride. The final product is obtained through a process of recrystallization and purification.
Applications De Recherche Scientifique
1-(1-benzyl-4-piperidinyl)-1-butanone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 1-(1-benzyl-4-piperidinyl)-1-butanone has a high affinity for the dopamine transporter, which is responsible for regulating dopamine levels in the brain. This suggests that 1-(1-benzyl-4-piperidinyl)-1-butanone may have potential as a treatment for dopamine-related disorders such as Parkinson's disease.
Propriétés
IUPAC Name |
1-(1-benzylpiperidin-4-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-2-6-16(18)15-9-11-17(12-10-15)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITVAFLFWVCWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


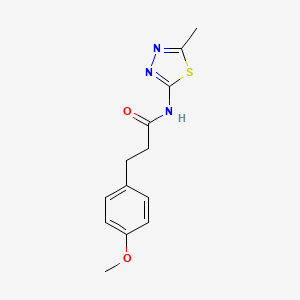
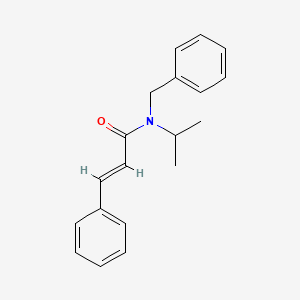
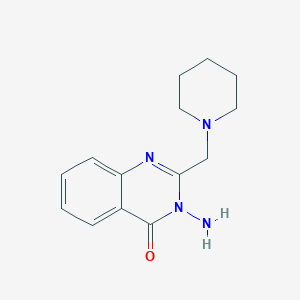
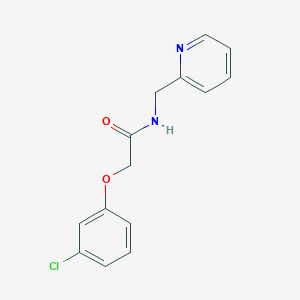
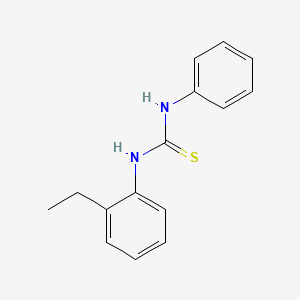

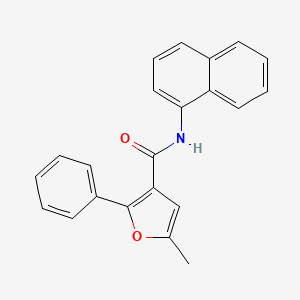
![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)


![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)
